molecular formula C17H16N2O4S2 B2709117 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide CAS No. 898405-97-5

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide

Cat. No.: B2709117
CAS No.: 898405-97-5
M. Wt: 376.45
InChI Key: XIJPXKBQZXSYJF-ISLYRVAYSA-N
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Description

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. It features a benzothiazole scaffold, a privileged structure in medicinal chemistry known for conferring significant biological activity to molecules . This core structure is strategically functionalized with methoxy and methyl groups on the benzothiazole ring, and a phenylsulfonyl acetamide moiety, which together enhance the compound's potential for diverse molecular interactions and modulate its physicochemical properties. Compounds based on the 2-aminothiazole and related heterocyclic nuclei have demonstrated a wide spectrum of pharmacological applications, serving as key intermediates in the development of biocides, fungicides, and therapeutic agents . The structural architecture of this acetamide derivative suggests its primary value lies in enzyme inhibition studies. Specifically, its design hints at potential for targeting hydrolytic enzymes like urease, or carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase, which are critical therapeutic targets for conditions like diabetes and Helicobacter pylori infections . The incorporation of the phenylsulfonyl group is a notable feature often explored to improve potency, bioavailability, and the duration of action of investigative compounds . Researchers will find this compound highly valuable as a building block for synthesizing novel derivatives, as a reference standard in analytical studies, or as a lead candidate for in vitro evaluation of anti-diabetic, anti-urease, and anticancer activities. Its well-defined structure allows for detailed investigation into structure-activity relationships (SAR). This product is intended for research and development purposes exclusively by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-19-16-13(23-2)9-6-10-14(16)24-17(19)18-15(20)11-25(21,22)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJPXKBQZXSYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the phenylsulfonylacetamide moiety: This step involves the reaction of a suitable sulfonyl chloride with an amine, followed by coupling with the benzo[d]thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In the field of chemistry, (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide serves as a versatile building block for synthesizing more complex molecules. Its structure enables researchers to explore new reaction pathways and develop novel materials. The compound can undergo various reactions, including oxidation and reduction, which can lead to the formation of different derivatives with potentially useful properties.

Biology

Biologically, this compound is under investigation for its potential as a bioactive molecule. Research focuses on its interactions with proteins, nucleic acids, and cellular membranes. Preliminary studies suggest that it may modulate enzyme activity and receptor binding, which could lead to new therapeutic targets or diagnostic tools in the medical field.

Medicine

In medicinal chemistry, this compound is being evaluated for its pharmacological properties. It has shown promise in inhibiting viral replication and exhibiting antimicrobial activity against various pathogens. For instance, similar compounds have been noted for their ability to enhance intracellular levels of specific proteins that inhibit viral replication . Additionally, studies have indicated potential anticancer properties through the inhibition of cancer cell proliferation .

Industrial Applications

The compound may also find applications in industrial settings where materials with specific properties are required. Its unique characteristics could be utilized in developing new materials that exhibit enhanced conductivity, fluorescence, or catalytic activity. These properties make it a candidate for applications in electronics or materials science.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Activity : In vitro tests demonstrated significant antimicrobial effects against various bacterial strains, indicating its potential as a therapeutic agent against infections resistant to conventional antibiotics.
  • Anticancer Activity : The compound has shown cytotoxic effects on cancer cell lines, with structure-activity relationship analyses revealing that modifications to its benzothiazole moiety can enhance efficacy against specific cancer types .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AntiviralInhibits viral replication through protein modulation
AnticancerCytotoxic effects on cancer cell lines

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are compared based on substituents, core heterocycles, and functional groups:

Compound Core Structure Key Substituents Functional Groups Reference
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide Benzo[d]thiazole 4-methoxy, 3-methyl Phenylsulfonyl acetamide
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) Thiazole 4-chloromethyl Phenylsulfonyl acetamide
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)benzamide Benzo[d]thiazole 4-ethoxy, 3-methyl Benzyl-methyl sulfamoyl, benzamide
N-(4-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide Benzo[d]thiazole 6-ethoxy Sulfamoyl phenylacetamide
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) Quinazolinone-thiazole 4-oxo-3-phenyl (quinazolinone), 2-thioxothiazolidin Thioacetamide

Key Observations :

  • Core Heterocycle : The target compound shares a benzo[d]thiazole core with 4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)benzamide but differs in substituents (methoxy vs. ethoxy) and functional groups (sulfonyl acetamide vs. benzamide).
  • Functional Groups : The phenylsulfonyl acetamide group is shared with 12b , but the latter lacks the benzothiazole ring, reducing aromatic conjugation.
  • Substituent Effects : The 4-methoxy group in the target compound may enhance solubility compared to the 4-chloromethyl group in 12b , which could increase hydrophobicity .

Other Methods :

  • Quinazolinone-thiazolidin hybrids (e.g., compound 5) are synthesized via refluxing thiocarbonyl-bis-thioglycolic acid with hydrazine derivatives in ethanol .
  • Benzimidazole-triazole-thiazole hybrids (e.g., 9a–e ) employ click chemistry with Cu(I) catalysis .
Physicochemical Properties
Property Target Compound N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) 2-((4-Oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-phenylacetamide (5)
Melting Point Not reported Recrystallized from AcOH (yellowish powder) 269.0°C
Yield Not reported Not quantified 87%
Solubility Likely moderate* Low (requires polar solvents like acetic acid) Low (high melting point suggests crystalline structure)

*Inferred from methoxy group’s polarity.

Computational and Docking Studies
  • Molecular Docking : Compounds like 9c () exhibit distinct binding poses with target proteins, visualized via color-coded models (e.g., yellow for reference ligands, purple for hybrids) . The target compound’s methoxy group may enhance hydrogen bonding in analogous docking studies.
  • QSAR Models : discusses QSAR-guided design of sulfonamide-triazine hybrids, emphasizing substituent effects on bioactivity . Similar models could predict the target compound’s potency.

Biological Activity

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H16_{16}N2_{2}O3_{3}S

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole moiety is known to influence enzyme inhibition and receptor modulation, which can lead to significant therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance:

  • Study Findings : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, potentially inducing apoptosis through caspase activation and DNA synthesis inhibition .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6fA5495.0Induction of apoptosis
6gC67.5Inhibition of DNA synthesis
Compound XA54910.0Caspase activation

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have shown promising antimicrobial activity. Research indicates that certain thiazole-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Study Overview : Complexes formed with transition metals and this thiazole derivative were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant antibacterial effects, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity of Metal Complexes with Thiazole Derivatives

Metal ComplexBacteriaZone of Inhibition (mm)
Ag complexE. coli15
Cd complexS. aureus12
Ni complexPseudomonas aeruginosa10

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the thiazole ring or the phenyl sulfonamide group can enhance or diminish activity.

  • Key Observations : Modifications leading to increased electron density on the aromatic ring generally improve anticancer efficacy, while substituents that enhance lipophilicity may improve membrane permeability, thus enhancing antimicrobial activity .

Q & A

Q. What is a reliable synthetic route for (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide?

The synthesis typically involves:

  • Step 1 : Preparation of the benzothiazole core via cyclization of substituted 2-aminothiophenol derivatives under reflux with acetic acid or using AlCl₃ as a catalyst .
  • Step 2 : Introduction of the phenylsulfonyl acetamide moiety via nucleophilic substitution. For example, reacting 2-chloro-N-(substituted)acetamide with a sulfonamide intermediate in dry acetone with K₂CO₃ at room temperature for 12 hours .
  • Step 3 : Isolation of the (E)-isomer through recrystallization (ethanol is commonly used) or column chromatography. Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1) .

Q. Which spectroscopic methods are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for the benzothiazole ring (δ 6.8–7.5 ppm for aromatic protons), methoxy group (δ ~3.8 ppm), and sulfonyl acetamide (δ ~2.5 ppm for CH₂ and δ ~7.8 ppm for SO₂) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. How can reaction intermediates be stabilized during synthesis?

  • Use anhydrous solvents (e.g., dry acetone) and inert atmospheres (N₂/Ar) to prevent hydrolysis of chloroacetamide intermediates .
  • Quench reactions with crushed ice to isolate solids, followed by ethanol recrystallization to purify intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to favor the (E)-isomer over the (Z)-isomer?

  • Temperature Control : Lower temperatures (0–25°C) reduce thermal isomerization.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state for (E)-configuration formation .
  • Catalysts : Use mild bases (K₂CO₃) instead of strong bases to minimize side reactions .
  • Monitoring : Track isomer ratio via HPLC with a chiral column or NOESY NMR .

Q. How to resolve contradictions in melting point data between batches?

  • Purification : Recrystallize using mixed solvents (e.g., ethanol:water, 7:3) to remove impurities .
  • Polymorphism Screening : Test crystallization conditions (slow cooling vs. rapid precipitation) to identify stable polymorphs .
  • DSC/TGA : Analyze thermal behavior to confirm purity and crystalline phase consistency .

Q. What strategies mitigate electronic effects of the phenylsulfonyl group on reactivity?

  • Substituent Tuning : Introduce electron-donating groups (e.g., methoxy) on the benzene ring to balance electron-withdrawing effects of the sulfonyl group .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict charge distribution and optimize reaction pathways .
  • Kinetic Studies : Compare reaction rates under varying pH and solvent dielectric constants to assess electronic impacts .

Q. How to analyze tautomeric equilibria in the benzothiazole-imine system?

  • UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λmax ~320 nm for enol-imine vs. ~280 nm for keto-amine forms) .
  • Variable-Temperature NMR : Track proton exchange broadening at different temperatures to identify tautomers .

Methodological Guidelines

  • Experimental Design : Use DoE (Design of Experiments) to optimize solvent ratios, catalyst loading, and reaction time .
  • Data Contradiction Analysis : Cross-validate results with multiple techniques (e.g., NMR, XRD, and elemental analysis) .
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis if racemization occurs during synthesis .

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